Methyl(6-methyl-2-pyridylmethyl)amine

Description

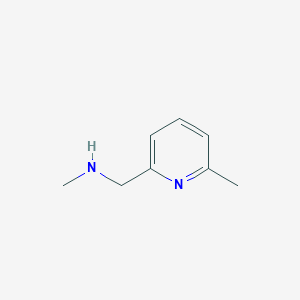

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(6-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-3-5-8(10-7)6-9-2/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMUUQGZZLWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220002 | |

| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-57-9 | |

| Record name | N,6-Dimethyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6971-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl(6-methyl-2-pyridylmethyl)amine, a valuable building block in medicinal chemistry and materials science. The primary and most efficient synthetic route detailed is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine. This document outlines the detailed experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

Core Synthesis: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] This method involves the reaction of a carbonyl compound, in this case, 6-methyl-2-pyridinecarboxaldehyde, with an amine, methylamine, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the target secondary amine, this compound.[3][4]

Commonly employed reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[5][6] Sodium triacetoxyborohydride is often preferred due to its mild nature, high selectivity for the iminium ion over the starting aldehyde, and reduced toxicity of byproducts compared to cyanoborohydride reagents.[5][7] The reaction is typically carried out in a one-pot procedure, offering high atom economy and operational simplicity.[1]

Experimental Protocol

This protocol details the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.

Materials:

-

6-Methyl-2-pyridinecarboxaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methyl-2-pyridinecarboxaldehyde (1.0 equivalent). Dissolve the aldehyde in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Amine Addition: Add a solution of methylamine (1.1-1.5 equivalents) to the stirred solution of the aldehyde at room temperature.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or by the consumption of the aldehyde.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.1-1.5 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Data Presentation

The following tables summarize the key physical, chemical, and spectral data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-methyl-1-(6-methylpyridin-2-yl)methanamine | [8] |

| CAS Number | 6971-57-9 | [8] |

| Molecular Formula | C₈H₁₂N₂ | [8] |

| Molecular Weight | 136.19 g/mol | [8] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data | Reference |

| ¹H NMR | Data not explicitly found in searches for the final product. Predicted shifts would include signals for the methyl group on the pyridine ring, the N-methyl group, the methylene bridge, and the aromatic protons on the pyridine ring. | |

| ¹³C NMR | Data not explicitly found in searches for the final product. Predicted shifts would include carbons of the pyridine ring, the N-methyl group, and the methylene bridge. | |

| Mass Spec (MS) | Data not explicitly found. The expected molecular ion peak [M]⁺ would be at m/z 136, and the protonated molecule [M+H]⁺ at m/z 137. | |

| Infrared (IR) | FTIR Spectrum (Neat): C-H stretching, C=N and C=C stretching (aromatic), N-H bending (secondary amine), C-N stretching. | [8] |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound via reductive amination.

Caption: Synthetic workflow for this compound.

References

- 1. gctlc.org [gctlc.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. lifechempharma.com [lifechempharma.com]

- 8. This compound | C8H12N2 | CID 81438 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl(6-methyl-2-pyridylmethyl)amine (CAS: 6971-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(6-methyl-2-pyridylmethyl)amine, with the CAS number 6971-57-9, is a substituted pyridine derivative. This technical guide provides a comprehensive overview of its known properties, including physicochemical data, and potential synthetic routes. Due to the limited availability of public-domain research on this specific compound, this guide also highlights areas where further investigation is required. At present, there is no documented evidence of its biological activity or involvement in specific signaling pathways. Its primary known application is as a chemical intermediate and a ligand in coordination chemistry.

Chemical and Physical Properties

This compound, also known as N-methyl-1-(6-methylpyridin-2-yl)methanamine, possesses the molecular formula C₈H₁₂N₂. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6971-57-9 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Boiling Point | 190.8 °C at 760 mmHg | [1] |

| Density | 0.968 g/cm³ | [1] |

| Flash Point | 69.2 °C | [1] |

| Refractive Index | 1.513 | [1] |

| Appearance | Clear solution (Appearance may vary) | [1] |

| Purity | 85.0-99.8% (Varies by supplier) | [1] |

| Storage | Keep in a dry and cool condition, in a dark place under an inert atmosphere at room temperature. | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

A likely synthetic route to this compound is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine. This two-step, one-pot reaction typically involves the formation of an imine intermediate, which is then reduced to the final amine product.

dot

Caption: Proposed synthesis of this compound via reductive amination.

General Experimental Protocol for Reductive Amination

The following is a generalized protocol based on standard reductive amination procedures.[2][3][4][5] Note: This protocol has not been specifically validated for the synthesis of this compound and would require optimization.

Materials:

-

6-methyl-2-pyridinecarboxaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)

-

Acid catalyst (optional, e.g., acetic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-2-pyridinecarboxaldehyde in the chosen anhydrous solvent.

-

Amine Addition: Add a solution of methylamine to the reaction mixture. If using an acid catalyst to facilitate imine formation, it can be added at this stage. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

-

Reduction: Add the reducing agent portion-wise to the reaction mixture. The reaction temperature should be monitored and controlled, as the reduction can be exothermic. The reaction is then stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Applications in Research and Development

Chemical Intermediate

This compound is primarily listed as a chemical intermediate. This suggests its utility as a building block in the synthesis of more complex molecules, potentially for applications in pharmaceuticals, agrochemicals, or material science. Pyridine derivatives are known to be key scaffolds in a wide range of biologically active compounds.[6][7][8]

Ligand in Coordination Chemistry

The pyridine and amine functional groups in this compound make it a potential chelating ligand for various metal ions. Pyridine-containing ligands are of significant interest in coordination chemistry and have been used to create metal complexes with diverse applications, including catalysis and as models for biological systems.[9][10][11]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information detailing the biological activity of this compound or its involvement in any cellular signaling pathways. While many pyridine derivatives exhibit a broad range of pharmacological activities,[12][8][13] the specific biological effects of this compound remain uninvestigated in the public domain. Researchers in drug discovery may find this compound to be a novel scaffold for the synthesis and screening of new potential therapeutic agents.

Safety and Handling

Safety information for this compound should be obtained from the supplier's Safety Data Sheet (SDS). It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound is a chemical compound with established physicochemical properties but limited publicly available research on its synthesis and applications. The proposed reductive amination pathway offers a viable route for its preparation. The lack of data on its biological activity presents an opportunity for researchers in drug discovery and medicinal chemistry to explore its potential as a novel molecular scaffold. Future research should focus on developing and publishing a detailed and optimized synthesis protocol, as well as conducting comprehensive biological screenings to elucidate any potential therapeutic applications.

References

- 1. N-methyl-1-(6-methylpyridin-2-yl)methanamine, CasNo.6971-57-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"Methyl(6-methyl-2-pyridylmethyl)amine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Methyl(6-methyl-2-pyridylmethyl)amine, a chemical compound relevant to various research and development applications.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its fundamental molecular properties are essential for experimental design, analysis, and modeling in chemical and biological research.

| Property | Value | Source |

| Molecular Formula | C8H12N2 | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 136.100048391 Da | PubChem[1] |

Structural Information

A clear understanding of the compound's structure is vital for interpreting its interactions and reactivity.

Caption: Logical connections within this compound.

Experimental Workflow: Compound Analysis

The following diagram outlines a typical workflow for the analysis of a chemical compound like this compound.

Caption: A generalized experimental workflow for chemical compound analysis.

References

A Comprehensive Technical Guide to Methyl(6-methyl-2-pyridylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the characterization data and experimental protocols for Methyl(6-methyl-2-pyridylmethyl)amine, a substituted pyridine derivative of interest in chemical research and drug discovery. This document compiles essential physicochemical properties, spectroscopic data, and standardized methodologies for its synthesis and analysis. The information is presented to support reproducibility and facilitate its application in further research and development.

Chemical Structure and Properties

-

IUPAC Name: N-methyl-1-(6-methyl-2-pyridinyl)methanamine[1]

-

Synonyms: this compound, 2-Pyridinemethanamine, N,6-dimethyl-

-

CAS Number: 6971-57-9[1]

-

Molecular Formula: C₈H₁₂N₂[1]

-

Molecular Weight: 136.19 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 190.8°C at 760 mmHg | Coreychem |

| Density | 0.968 g/cm³ | Coreychem |

| Refractive Index | 1.513 | Coreychem |

| Appearance | Expected to be a liquid | - |

Spectroscopic Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While direct spectral data is proprietary to spectral databases, the following tables summarize the expected and reported data.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | t | 1H | Pyridine H4 |

| ~7.0 | d | 1H | Pyridine H3 |

| ~6.9 | d | 1H | Pyridine H5 |

| ~3.7 | s | 2H | -CH₂- |

| ~2.5 | s | 3H | Pyridine -CH₃ |

| ~2.4 | s | 3H | N-CH₃ |

| ~1.9 | s (broad) | 1H | N-H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual spectra should be acquired for confirmation.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | Pyridine C2 |

| ~157 | Pyridine C6 |

| ~137 | Pyridine C4 |

| ~121 | Pyridine C3 |

| ~118 | Pyridine C5 |

| ~55 | -CH₂- |

| ~36 | N-CH₃ |

| ~24 | Pyridine -CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and amines.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 136.10 | [M]⁺ (Molecular Ion) |

| 121.08 | [M - CH₃]⁺ |

| 93.06 | [M - C₂H₄N]⁺ |

Note: Fragmentation patterns are predicted and should be confirmed by experimental data.

Table 5: Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Interpretation |

| 3300-3500 (weak-medium) | N-H stretch (secondary amine) |

| 3000-3100 (medium) | Aromatic C-H stretch |

| 2800-3000 (medium) | Aliphatic C-H stretch |

| 1590, 1570, 1470, 1430 (medium-strong) | Pyridine ring C=C and C=N stretching |

| ~1150 (medium) | C-N stretch |

Source: The availability of FTIR and Vapor Phase IR spectra is noted in the PubChem database.[1]

Experimental Protocols

Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine.

Materials:

-

6-methyl-2-pyridinecarboxaldehyde

-

Methylamine (solution in THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane, add a solution of methylamine (1.2 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization Methodologies

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Process the data to obtain chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hz, and integration values.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence. Process the data to obtain chemical shifts in ppm.

3.2.2 Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.

-

Sample Preparation (ESI): Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

3.2.3 Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a suitable method for liquid samples.

-

Procedure: Place a drop of the neat liquid sample directly on the ATR crystal and acquire the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Spectral Analysis of Methyl(6-methyl-2-pyridylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral properties of Methyl(6-methyl-2-pyridylmethyl)amine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents high-quality predicted NMR data. It also includes a detailed, representative experimental protocol for its synthesis via reductive amination, a common and effective method for preparing such amines. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the characterization and synthesis of this and structurally related compounds.

Core Spectroscopic Data

The structural elucidation of this compound relies heavily on NMR spectroscopy, which provides detailed information about its carbon-hydrogen framework. The following tables summarize the predicted ¹H and ¹³C NMR spectral data.

Disclaimer: The NMR data presented in this guide is predicted data generated from computational models and should be used for reference purposes. Experimental verification is recommended for definitive structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) is detailed in Table 1. This data provides insight into the electronic environment of each proton within the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | Triplet (t) | 1H | H-4 (Pyridine ring) |

| ~7.08 | Doublet (d) | 1H | H-5 (Pyridine ring) |

| ~6.98 | Doublet (d) | 1H | H-3 (Pyridine ring) |

| ~3.75 | Singlet (s) | 2H | -CH₂- (Pyridylmethyl) |

| ~2.52 | Singlet (s) | 3H | -CH₃ (Pyridine methyl) |

| ~2.48 | Singlet (s) | 3H | N-CH₃ (Methylamine) |

| ~1.80 | Broad Singlet (br s) | 1H | N-H (Amine) |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Table 2 outlines the expected chemical shifts in CDCl₃.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~159.0 | C-2 (Pyridine ring) |

| ~157.5 | C-6 (Pyridine ring) |

| ~137.0 | C-4 (Pyridine ring) |

| ~121.5 | C-5 (Pyridine ring) |

| ~118.5 | C-3 (Pyridine ring) |

| ~55.0 | -CH₂- (Pyridylmethyl) |

| ~36.0 | N-CH₃ (Methylamine) |

| ~24.5 | -CH₃ (Pyridine methyl) |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocols

The following sections detail a representative synthesis protocol for this compound and a general procedure for NMR sample preparation and analysis.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of the title compound from commercially available starting materials.

Materials:

-

6-methyl-2-pyridinecarboxaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a solution of 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added a solution of methylamine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirred solution.

-

The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with DCM (3 x volume of the aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

NMR Spectral Analysis Protocol

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 45° pulse angle, a 4-second acquisition time, and a 1-second relaxation delay. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required compared to the ¹H NMR experiment.

Data Processing:

-

The acquired Free Induction Decays (FIDs) are processed with an appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Visualizations

The following diagrams illustrate the chemical structure of the target compound, a typical synthetic workflow, and a logical flow for its spectral analysis.

Caption: Chemical structure of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for NMR spectral analysis.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Methyl(6-methyl-2-pyridylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(6-methyl-2-pyridylmethyl)amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of this compound, based on established principles of mass spectrometry and the known fragmentation patterns of related pyridine and N-methylated amine compounds. This document offers detailed experimental protocols and visual representations of the fragmentation logic to aid researchers in their analytical endeavors.

Predicted Mass Spectrometry Data

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 136 | [M]•+ (Molecular Ion) | Ionization of the parent molecule |

| 135 | [M-H]•+ | Loss of a hydrogen radical |

| 121 | [M-CH3]•+ | Loss of a methyl radical from the amine nitrogen |

| 109 | [C7H9N]•+ | Alpha-cleavage, loss of HCN from the pyridine ring |

| 93 | [C6H7N]•+ | Cleavage of the C-C bond between the methylene bridge and the pyridine ring |

| 78 | [C5H4N]•+ | Loss of the methylaminomethyl group and a hydrogen atom |

| 44 | [CH3NHCH2]•+ | Alpha-cleavage at the benzylic position |

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be governed by several key processes characteristic of its structural motifs: alpha-cleavage, benzylic cleavage, and rearrangements involving the pyridine ring.

A primary and highly probable fragmentation route is the alpha-cleavage , a characteristic fragmentation of amines.[1][3][5] This involves the cleavage of the bond beta to the nitrogen atom. For this compound, this can occur at the C-C bond between the methylene group and the pyridine ring, leading to the formation of a resonance-stabilized iminium ion.

Another significant pathway is the benzylic-type cleavage , where the bond between the pyridine ring and the methylene bridge breaks. This can lead to the formation of a pyridylmethyl cation or a radical, with the charge often residing on the nitrogen-containing fragment.

Furthermore, fragmentation of the pyridine ring itself is expected. Pyridine and its derivatives are known to undergo ring opening and elimination of neutral molecules like hydrogen cyanide (HCN), leading to characteristic fragment ions.[4] The presence of substituents on the ring will influence the specific fragmentation pattern.

Based on these principles, a logical fragmentation pathway can be proposed:

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

To acquire high-quality mass spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis. For LC-MS analysis, the final concentration may need to be adjusted based on the sensitivity of the instrument and the column loading capacity.

Gas Chromatography-Mass Spectrometry (GC-MS) - Electron Ionization (EI)

GC-MS with electron ionization is a standard method for the analysis of volatile and semi-volatile compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl(6-methyl-2-pyridylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl(6-methyl-2-pyridylmethyl)amine, a compound of interest in various research and development applications. This document outlines the expected IR absorption peaks based on the molecular structure, a detailed experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and a logical workflow for spectral analysis.

Core Spectroscopic Data

While direct access to a publicly available, experimentally verified high-resolution spectrum for this compound (CAS No: 6971-57-9, Molecular Formula: C₈H₁₂N₂) is limited, a detailed prediction of its characteristic infrared absorption bands can be made based on its functional groups. The molecule's structure, consisting of a 6-methylpyridine ring, a secondary amine, and a methyl group, gives rise to a unique spectral fingerprint.

The expected IR absorption peaks for this compound are summarized in the table below. These predictions are derived from established correlation tables and spectral data of analogous compounds.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3350 - 3310 | Weak to Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| 2975 - 2850 | Medium to Strong | C-H Stretch | Aliphatic (CH₃ and CH₂ groups) |

| 1610 - 1585 | Medium to Strong | C=C and C=N Stretch | Pyridine Ring Vibrations |

| 1500 - 1400 | Medium to Strong | C=C and C=N Stretch | Pyridine Ring Vibrations |

| 1470 - 1430 | Medium | C-H Bend (Scissoring) | Methylene (CH₂) and Methyl (CH₃) |

| 1385 - 1365 | Medium | C-H Bend (Umbrella) | Methyl (CH₃) |

| 1350 - 1200 | Medium | C-N Stretch | Aromatic Amine |

| 1250 - 1000 | Medium | C-N Stretch | Aliphatic Amine |

| 850 - 750 | Strong | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring Substitution) |

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, the following experimental protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a widely used technique for liquid and solid samples as it requires minimal sample preparation.[1]

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated L-alanine Triglycine Sulfate (DLATGS) detector.

-

An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).

Sample Preparation:

-

Ensure the ATR crystal is meticulously cleaned before and after each measurement. This can be achieved by wiping the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.

-

If this compound is in its liquid form (neat), place a small drop of the sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

If the sample is a solid, place a small amount of the powdered or crystalline material onto the crystal.

-

For both liquid and solid samples, apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.

Data Acquisition:

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is performed with the clean, empty ATR accessory in the IR beam path. The background scan accounts for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument's optical components.

-

Sample Spectrum: With the sample in place, collect the sample spectrum.

-

Spectral Range and Resolution: A typical spectral range for mid-IR analysis is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

Number of Scans: To improve the signal-to-noise ratio, multiple scans (typically 16 to 64) are co-added and averaged.

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The systematic analysis of an organic compound like this compound using infrared spectroscopy follows a well-defined logical workflow. This process ensures a thorough and accurate interpretation of the spectral data.

Caption: A logical workflow for the analysis of an organic compound using FTIR spectroscopy.

References

The Coordination Chemistry of Methyl(6-methyl-2-pyridylmethyl)amine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, steric, and catalytic properties. Among the diverse classes of ligands, N-donor polypyridylamines have garnered significant attention due to their versatile coordination modes and their ability to stabilize a wide range of metal ions in various oxidation states. This technical guide focuses on the ligand Methyl(6-methyl-2-pyridylmethyl)amine , a derivative of the well-studied pyridylmethylamine family.

This document provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound. It is intended to serve as a valuable resource for researchers in academia and industry, offering detailed experimental protocols, tabulated structural and spectroscopic data from closely related analogues, and visual representations of synthetic and logical workflows.

Ligand Synthesis

The synthesis of this compound can be achieved through two primary routes: reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine or direct N-alkylation of methylamine with 2-(chloromethyl)-6-methylpyridine. The reductive amination pathway is often preferred due to its high efficiency and the commercial availability of the starting materials.

Synthetic Workflow: Reductive Amination

Caption: Reductive amination pathway for the synthesis of the target ligand.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

-

6-Methyl-2-pyridinecarboxaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol.

-

To this solution, add a solution of methylamine (1.1 eq) in THF or methanol.

-

Add a catalytic amount of acetic acid to promote imine formation and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Coordination Chemistry

This compound is expected to act as a bidentate or tridentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine ring and the secondary amine. The presence of the methyl group on the pyridine ring can introduce steric hindrance, influencing the geometry and stability of the resulting metal complexes.

Synthesis of a Representative Metal Complex: Mn(L)₂₂ (L = this compound)

The following protocol is adapted from the synthesis of the analogous Mebpa complex[1].

Caption: General workflow for the synthesis of a coordination complex.

Experimental Protocol: Synthesis of Mn(L)₂₂

Materials:

-

This compound (L)

-

Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

Dissolve this compound (2.0 eq) in acetonitrile.

-

In a separate flask, dissolve Mn(ClO₄)₂·6H₂O (1.0 eq) in a minimum amount of acetonitrile.

-

Slowly add the manganese(II) salt solution to the ligand solution with stirring.

-

Continue stirring the resulting solution at room temperature for 2-4 hours.

-

Slowly diffuse diethyl ether into the acetonitrile solution to induce crystallization.

-

Collect the resulting crystals by filtration, wash with a small amount of cold acetonitrile, and then with diethyl ether.

-

Dry the crystals under vacuum.

Structural and Spectroscopic Data

The following table summarizes key structural parameters for the analogous --INVALID-LINK--₂ complex, which can serve as a reference for complexes of this compound[1].

| Parameter | --INVALID-LINK--₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Lengths (Å) | |

| Mn-N(amine) | 2.292(3) |

| Mn-N(pyridyl, un-subst.) | 2.247(3) |

| Mn-N(pyridyl, Me-subst.) | 2.261(3) |

| **Bond Angles (°) ** | |

| N(amine)-Mn-N(pyridyl, un-subst.) | 73.7(1) |

| N(amine)-Mn-N(pyridyl, Me-subst.) | 73.4(1) |

| N(pyridyl, un-subst.)-Mn-N(pyridyl, Me-subst.) | 146.9(1) |

Potential Applications

Metal complexes of pyridylmethylamine ligands have been extensively explored for their catalytic activity in various organic transformations and as models for bioinorganic systems. The steric and electronic properties imparted by the this compound ligand could lead to complexes with unique reactivity. Potential areas of application include:

-

Catalysis: As catalysts for oxidation, reduction, and polymerization reactions.

-

Bioinorganic Modeling: As structural and functional models for the active sites of metalloenzymes.

-

Materials Science: As building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers.

Conclusion

This compound represents a versatile and accessible ligand for the synthesis of novel coordination complexes. This guide provides the fundamental information required for its synthesis and exploration in coordination chemistry. The provided experimental protocols and comparative data from a closely related system offer a solid foundation for researchers to delve into the rich and promising chemistry of this ligand and its metal complexes. Further investigation into the coordination chemistry of this compound with a variety of transition metals is warranted and is expected to yield new catalysts and materials with interesting properties.

References

Technical Guide: Solubility and Applications of Methyl(6-methyl-2-pyridylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl(6-methyl-2-pyridylmethyl)amine. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and public databases, this guide focuses on its predicted solubility based on its chemical structure, alongside detailed experimental protocols for its synthesis and solubility determination. Furthermore, it explores the compound's significant role in coordination chemistry, a key application for this class of molecules.

Physicochemical Properties

This compound is a substituted pyridine derivative. Its structure, featuring a pyridine ring and a secondary amine, dictates its chemical and physical properties, including its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-1-(6-methylpyridin-2-yl)methanamine | PubChem[1] |

| CAS Number | 6971-57-9 | PubChem[1] |

Solubility Profile

"Like dissolves like" principle: The polarity of this compound indicates that it will be more soluble in polar solvents than in non-polar solvents.

Table of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine and pyridine nitrogen can form hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of the compound will interact favorably with the dipoles of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents can accommodate the polarity of the molecule. |

| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than the other polar classes, which may result in slightly lower solubility. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic pyridine ring may have favorable π-π stacking interactions, but the overall polarity may limit high solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant difference in polarity between the compound and these solvents will likely result in poor solubility. |

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine.

Materials:

-

6-methyl-2-pyridinecarboxaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Methanol or another suitable protic solvent

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Hydrochloric acid (HCl) and sodium bicarbonate (NaHCO₃) for workup

Procedure:

-

Dissolve 6-methyl-2-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled aldehyde solution while stirring.

-

Allow the reaction to stir in the ice bath for 1-2 hours to form the imine intermediate.

-

Slowly add sodium borohydride in small portions to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Determination of Solubility

The following is a general protocol for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or GC-MS for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or GC-MS method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Role in Coordination Chemistry

Pyridylmethylamine derivatives are well-known ligands in coordination chemistry. They can chelate to a metal center through the nitrogen atoms of the pyridine ring and the amine group, forming stable metal complexes. This has applications in catalysis, materials science, and bioinorganic chemistry.

References

Stability and Storage of Methyl(6-methyl-2-pyridylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl(6-methyl-2-pyridylmethyl)amine (CAS No. 6971-57-9). The information presented herein is compiled from available safety data sheets (SDS) of structurally related compounds, general chemical stability principles, and regulatory guidelines for stability testing. It is intended to serve as a valuable resource for laboratory personnel and scientists engaged in research and development involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate handling and storage protocols.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| CAS Number | 6971-57-9 | PubChem[1] |

| IUPAC Name | N-methyl-1-(6-methylpyridin-2-yl)methanamine | PubChem[1] |

| Appearance | Not explicitly stated for this compound; related compounds are solids or liquids. | |

| Boiling Point | Data not available for this specific compound. A related compound, 2-Amino-6-methylpyridine, has a boiling point of 208-209 °C. | |

| Melting Point | Data not available for this specific compound. 2-Amino-6-methylpyridine has a melting point of 40-44 °C. | |

| Solubility | Data not available. |

Stability Profile

Based on information from related pyridine and amine compounds, this compound is expected to be stable under normal laboratory and storage conditions.[2][3][4] However, its stability can be compromised by exposure to certain conditions and incompatible materials.

Key Stability Considerations:

-

Thermal Stability: Avoid strong heating as it may lead to thermal decomposition, potentially releasing hazardous vapors such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

-

Light Sensitivity: While not explicitly stated for this compound, some related compounds are noted to be light sensitive. It is prudent to store it protected from light.

-

Hygroscopicity: Some similar compounds, like 2-Amino-6-methylpyridine, are hygroscopic, meaning they can absorb moisture from the air.[5] Therefore, protection from moisture is recommended.

-

pH Sensitivity: The stability of amines can be pH-dependent. Strong acidic or basic conditions should be avoided unless part of a controlled chemical reaction.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity and purity of this compound. The following storage conditions are recommended based on data for analogous compounds.[2][4][5][6]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2][6] | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[6] | To protect against oxidation and moisture. |

| Container | Keep container tightly closed.[2][4][5][6] | To prevent contamination and exposure to air and moisture. |

| Ventilation | Store in a well-ventilated area.[2][4][5] | To dissipate any potential vapors. |

| Light | Protect from light. | To prevent potential photodegradation. |

Incompatible Materials

To prevent hazardous reactions and degradation of the compound, contact with the following materials should be avoided:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[2][6]

-

Strong Bases: May cause degradation or unwanted reactions.[2]

-

Moisture: Some related compounds are hygroscopic and may be unstable in the presence of water.[5]

General Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general workflow for assessing its stability can be outlined based on ICH and EMA guidelines.[7][8][9]

Workflow for Stability Assessment

Caption: A general workflow for assessing the chemical stability of a compound.

Methodology Outline

-

Develop a Stability-Indicating Method: A validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate the parent compound from any potential degradation products.

-

Forced Degradation Studies: Subject the compound to stress conditions (e.g., elevated temperature, light, humidity, acidic and basic hydrolysis, oxidation) to intentionally induce degradation.[7][8] This helps to identify potential degradation pathways and validate the analytical method's ability to detect degradants.

-

Formal Stability Studies:

-

Long-Term Stability: Store the compound under the recommended storage conditions (e.g., 25°C/60% RH) for an extended period (e.g., up to 5 years).

-

Accelerated Stability: Store the compound under elevated stress conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) to predict long-term stability.[8]

-

-

Sample Analysis: Analyze samples at predetermined time points throughout the stability studies to monitor for changes in purity, appearance, and the formation of degradation products.

-

Data Evaluation: Evaluate the data to establish a re-test period or shelf life for the compound under the specified storage conditions.

Logical Relationship for Safe Handling and Storage

The following diagram illustrates the logical flow for ensuring the safe handling and storage of this compound.

Safe Handling and Storage Workflow

Caption: A workflow outlining the key steps for the safe handling and storage of the compound.

Conclusion

While specific stability data for this compound is limited in publicly available literature, a conservative approach to its storage and handling is recommended based on the properties of structurally similar compounds. Storing the compound in a cool, dry, dark, and well-ventilated location in a tightly sealed container, preferably under an inert atmosphere, will help to ensure its long-term stability and purity. It is imperative to avoid contact with strong oxidizing agents, acids, and bases. For critical applications, it is strongly advised that researchers perform their own stability studies using a validated, stability-indicating analytical method to determine an appropriate re-test date or shelf life for their specific material and storage conditions.

References

- 1. This compound | C8H12N2 | CID 81438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Safe Handling of Methyl(6-methyl-2-pyridylmethyl)amine

This guide provides comprehensive safety and handling information for Methyl(6-methyl-2-pyridylmethyl)amine (CAS No. 113799-36-9), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol [1] |

| Appearance | Not specified, likely a liquid based on properties |

| Boiling Point | 137 °C[2] |

| Flash Point | 200 °C (closed cup)[2] |

| Lower Explosive Limit | 1.1%[2] |

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed and causes skin and eye irritation.[1] A detailed breakdown of its GHS/HCS classification is provided in Table 2.

Table 2: GHS/HCS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1][3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[1] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1][3] |

Data aggregated from multiple sources providing GHS information.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS pictograms associated with this chemical are shown below, followed by a summary of hazard and precautionary statements in Table 3.

GHS Pictograms:

Table 3: Summary of GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1][3] |

| H315 | Causes skin irritation.[1][3] | |

| H318 | Causes serious eye damage.[1] | |

| H335 | May cause respiratory irritation.[1][3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] |

| P264 | Wash skin thoroughly after handling.[1][3][4] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[1][2][5] | |

| P301+P317 | IF SWALLOWED: Get medical help.[6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3][4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][4] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][3] |

Experimental Protocols for Safe Handling

The following protocols are designed to minimize risk when handling this compound.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear compatible chemical-resistant gloves.[7] Contaminated work clothing should not be allowed out of the workplace.[2]

-

Respiratory Protection: If inhalation of vapors, dust, or aerosols is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

4.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not ingest or inhale.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4][5]

4.4. Storage

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4]

4.5. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

Visualized Workflows

The following diagrams illustrate the logical steps for safe handling and emergency procedures.

Caption: General workflow for safely handling this compound.

Caption: First aid procedures in case of exposure to this compound.

References

- 1. This compound | C8H12N2 | CID 81438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. biosynth.com [biosynth.com]

- 8. airgas.com [airgas.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl(6-methyl-2-pyridylmethyl)amine, a pyridine derivative with potential applications in medicinal chemistry and drug development. While specific biological data for this compound is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This document outlines the compound's physicochemical properties, proposes a detailed synthetic protocol based on established chemical reactions for analogous compounds, and presents its known and predicted spectroscopic data. Furthermore, this guide explores the broader context of pyridylmethylamine derivatives in drug discovery, with a focus on their role as modulators of key signaling pathways, such as G-protein coupled receptors (GPCRs) and kinase cascades. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this class of compounds.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the field of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for interacting with a wide range of biological targets. The pyridylmethylamine moiety, in particular, has been identified as a key pharmacophore in compounds targeting the central nervous system, infectious diseases, and cancer.

This compound (CAS: 6971-57-9) belongs to this important class of molecules. Its structure combines a 6-methylpyridine ring, which can influence steric interactions and metabolic stability, with a secondary methylamine side chain that can participate in crucial ligand-receptor interactions. Although detailed biological studies on this specific compound are not widely published, its analogs have shown significant activity as, for example, 5-HT1A receptor agonists and kinase inhibitors.[1] This guide aims to consolidate the available chemical data for this compound and to provide a framework for its synthesis and potential biological evaluation based on the activities of structurally related compounds.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data has been compiled from available database entries and is supplemented with predicted values based on the analysis of structurally similar compounds.[2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6971-57-9 | [2][3] |

| Molecular Formula | C₈H₁₂N₂ | [2][3] |

| Molecular Weight | 136.19 g/mol | [2] |

| IUPAC Name | N-methyl-1-(6-methylpyridin-2-yl)methanamine | [2] |

| Boiling Point | 190.8°C at 760 mmHg (Predicted) | [3] |

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the structural elucidation of this compound.

Table 1: ¹H NMR Spectral Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Prediction based on data for 2-Amino-6-methylpyridine and related structures.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | t | 1H | Pyridine H4 |

| ~6.95 | d | 1H | Pyridine H3 or H5 |

| ~6.85 | d | 1H | Pyridine H3 or H5 |

| ~3.80 | s | 2H | -CH₂- (methylene) |

| ~2.50 | s | 3H | Pyridine -CH₃ |

| ~2.45 | s | 3H | N-CH₃ |

| ~1.90 | br s | 1H | -NH- |

Table 2: ¹³C NMR Spectral Data (Predicted) Solvent: CDCl₃. Prediction based on data for 2-Amino-6-methylpyridine and related structures.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Pyridine C2 or C6 |

| ~157.5 | Pyridine C2 or C6 |

| ~137.0 | Pyridine C4 |

| ~121.0 | Pyridine C3 or C5 |

| ~118.0 | Pyridine C3 or C5 |

| ~55.0 | -CH₂- (methylene) |

| ~36.0 | N-CH₃ |

| ~24.5 | Pyridine -CH₃ |

Table 3: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 136.10 | [M]⁺ (Molecular Ion) |

| 121.08 | [M - CH₃]⁺ |

| 93.06 | [M - C₂H₅N]⁺ (loss of methylamine group) |

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned in two main steps starting from commercially available 6-methyl-2-pyridinecarboxaldehyde and methylamine.

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Proposed)

Materials and Reagents:

-

6-Methyl-2-pyridinecarboxaldehyde

-

Methylamine (as a solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methyl-2-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Amine Addition: Add methylamine (1.2 eq). If using methylamine hydrochloride, add triethylamine (1.5 eq) as a base to liberate the free amine. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 1% triethylamine to prevent product streaking) to yield pure this compound.

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is scarce, the broader class of pyridylmethylamine derivatives has been extensively explored in drug discovery. These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.

Potential as a GPCR Modulator

Many pyridylmethylamine derivatives have been identified as ligands for GPCRs, particularly serotonin (5-HT) receptors. For instance, compounds with a similar scaffold have been developed as potent and selective 5-HT1A receptor agonists with potential antidepressant properties.[1] The general signaling cascade for a Gs-coupled GPCR, such as the 5-HT1A receptor, is depicted below.

Caption: A simplified diagram of a Gs-coupled GPCR signaling cascade.

Potential as a Kinase Inhibitor

The pyridine scaffold is also a common feature in many kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. PIM kinases are downstream effectors in this pathway and represent attractive therapeutic targets.

Caption: The PI3K/AKT/mTOR pathway, a common target for kinase inhibitors.

Conclusion

This compound is a structurally interesting compound that belongs to a class of molecules with proven utility in drug discovery. While direct biological data for this specific molecule is limited, this guide provides a comprehensive summary of its known chemical properties and offers a plausible and detailed protocol for its synthesis. The exploration of related compounds suggests that this compound and its derivatives are promising candidates for screening against various biological targets, particularly GPCRs and protein kinases. The information and diagrams presented herein are intended to facilitate further research into this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

- 1. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H12N2 | CID 81438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-1-(6-methylpyridin-2-yl)methanamine, CasNo.6971-57-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Review of Pyridylmethylamine Ligands: Synthesis, Coordination Chemistry, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals